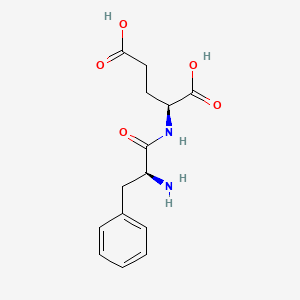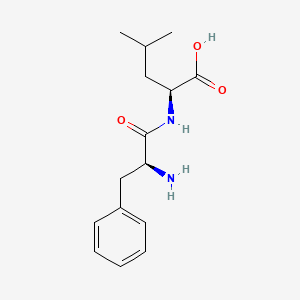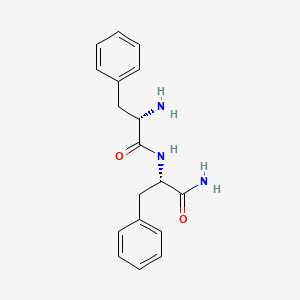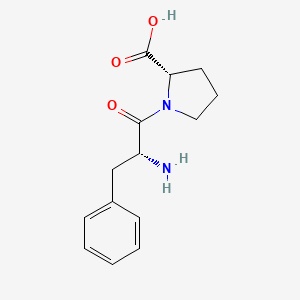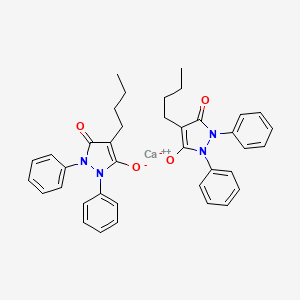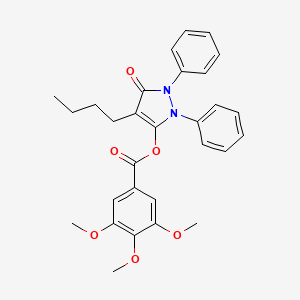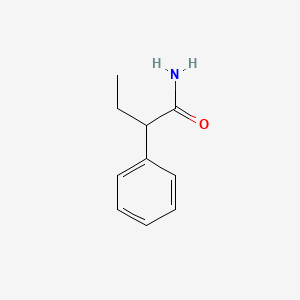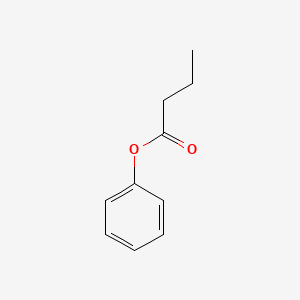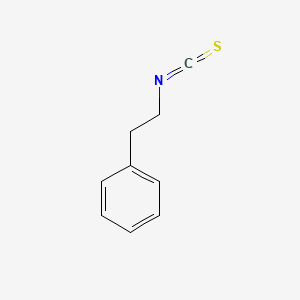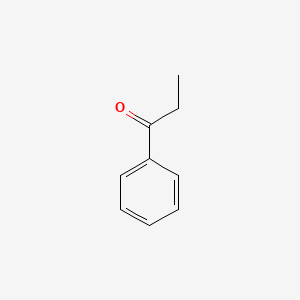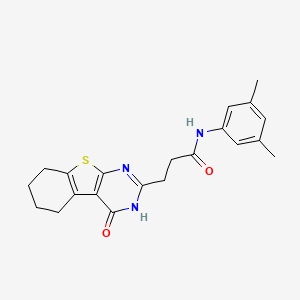
Photoregulin1
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reversible Photoregulation in Biological Functions
Photoregulin1's applications in scientific research are primarily centered around its ability to regulate biological functions through light. This reversible photoregulation offers a high level of spatiotemporal precision and is considered non-invasive and waste-free. Recent developments in this field extend beyond the fundamental studies of photochemistry, moving towards practical applications in chemical biology, nanotechnology, and material science. The emerging field of photopharmacology highlights the significance of Photoregulin1 in future medical applications, especially in areas like gene regulation, drug delivery, and materials design (Lubbe, Szymański, & Feringa, 2017).
Near-Infrared Photoregulation in Biomedicine
The application of near-infrared (NIR) light in biomedicine, facilitated by Photoregulin1, represents a significant advancement due to its deeper tissue penetration and reduced phototoxicity. The development of optical nanomaterials that convert NIR light into UV/visible light, heat, or free radicals, opens up possibilities for remote control over biological events. This technology shows promise in photoregulation of neural activity, gene expression, and visual systems, along with photochemical tissue bonding (Li, Duan, & Pu, 2019).
Photoregulation in Gene Expression
Photoregulin1's role in gene expression, particularly through the modulation of transcription factors like Nr2e3, is crucial. It has been shown to regulate the expression of photoreceptor-specific genes, providing a potential therapeutic approach for retinal degenerative diseases such as retinitis pigmentosa. The use of Photoregulin1 in manipulating rod gene expression suggests its potential in developing treatments for these conditions (Nakamura et al., 2016; Nakamura et al., 2017).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-14(10-12)22-18(25)8-7-17-23-20(26)19-15-5-3-4-6-16(15)27-21(19)24-17/h9-11H,3-8H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXMLGSUGNEINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Photoregulin1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



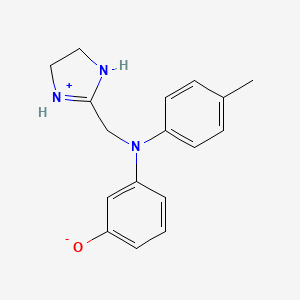
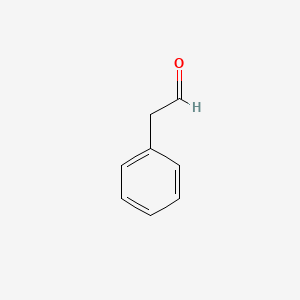
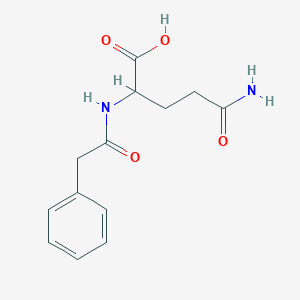
![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
